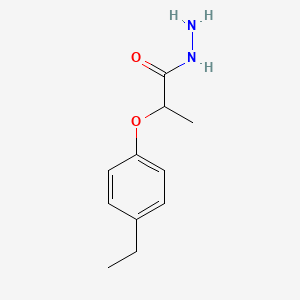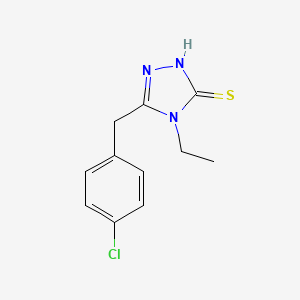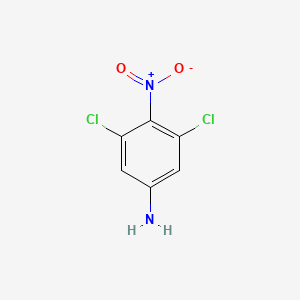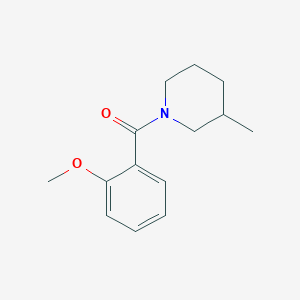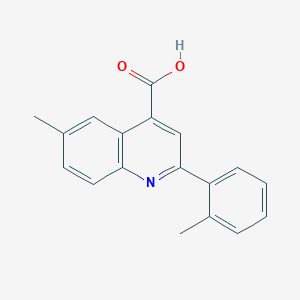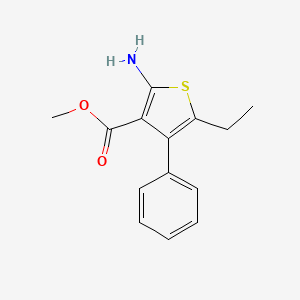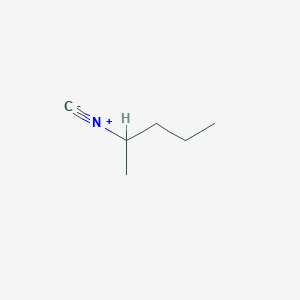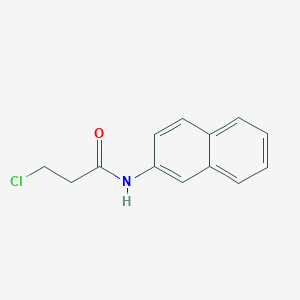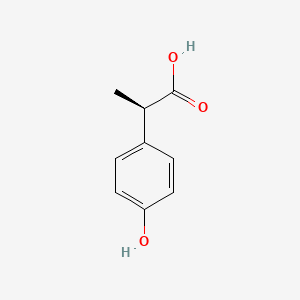
(2R)-2-(4-hydroxyphenyl)propanoic acid
描述
“(2R)-2-(4-hydroxyphenyl)propanoic acid”, also known as phloretic acid (PA), is a naturally occurring phenolic compound . It can be produced by the hydrogenation of p-coumaric acid or synthesized from phloretin, a by-product of apple tree leaves . It is used as a potential antioxidant and as pharmaceutical intermediates .
Synthesis Analysis
Phloretic acid can be used as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine (Bz) ring formation instead of phenol . It is used to bring phenolic functionalities by its reaction with model molecules (ethylene glycol, as well as two polyethylene glycol molecules with molar masses corresponding to 400 g·mol −1 and 2000 g·mol −1) via solvent-free Fischer esterification .Molecular Structure Analysis
The molecular structure of “(2R)-2-(4-hydroxyphenyl)propanoic acid” is represented by the linear formula: CH3CH (OC6H4OH)CO2H . It has a molecular weight of 182.17 .Chemical Reactions Analysis
The phenolic groups of phloretic acid are further reacted with a bio-based amine (furfurylamine) to form almost 100% bio-based benzoxazine end-capped molecules . The whole synthesis of Bz monomers from PEG 400 and PEG 2000 does not require a solvent or purification .Physical And Chemical Properties Analysis
Phloretic acid is a solid substance . It has an optical activity of [α]20/D +58°, c = 1 in methanol . Its melting point is 145-148 °C (lit.) .科学研究应用
Suppression of Macrophage Foam Cell Formation
Scientific Field
This application falls under the field of Biochemistry and Cell Biology .
Application Summary
The compound is a major microbial metabolite of procyanidin A2 and has been found to suppress macrophage foam cell formation, similar to its parent molecule .
Experimental Procedures
The effect of procyanidin A2 and its major colonic metabolite on the suppression of macrophage foam cell formation was investigated. The study involved treating macrophage cells with 12.5 μg mL−1 of the compound and its parent molecule .
Results
The results showed that both the compound and its parent molecule significantly reduced cellular lipid accumulation and inhibited foam cell formation. They promoted macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1 .
Enhancement of Reactivity of Hydroxyl Bearing Molecules
Scientific Field
This application is in the field of Green Chemistry and Materials Science .
Application Summary
The compound, also known as phloretic acid (PA), is explored as a renewable building block for enhancing the reactivity of hydroxyl bearing molecules towards benzoxazine ring formation .
Experimental Procedures
Phloretic acid is used to bring phenolic functionalities by its reaction with model molecules (ethylene glycol, as well as two polyethylene glycol molecules with molar masses corresponding to 400 g·mol −1 and 2000 g·mol −1) via solvent-free Fischer esterification .
Results
These phenolic groups are further reacted with a bio-based amine (furfurylamine) to form almost 100% bio-based benzoxazine end-capped molecules. The whole synthesis of benzoxazine monomers from PEG 400 and PEG 2000 does not require a solvent or purification, and their polymerization led to a set of materials with thermal and thermo-mechanical properties suitable for a wide range of applications .
Synthesis of Bio-Based Benzoxazine Monomers
Application Summary
The compound, also known as phloretic acid (PA), is used as a renewable building block for enhancing the reactivity of hydroxyl bearing molecules towards benzoxazine ring formation .
Results
Inhibition of Macrophage Foam Cell Formation
Application Summary
The compound is a major microbial metabolite of procyanidin A2 and has been found to suppress macrophage foam cell formation .
Experimental Procedures
The study involved treating macrophage cells with 12.5 μg mL−1 of the compound and its parent molecule .
安全和危害
未来方向
Phloretic acid is a sustainable alternative to phenol to provide easily the specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules . This novel approach paves the way towards a multitude of applications given the large number of –OH bearing compounds in materials science .
属性
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMMPVANGNPCBW-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-hydroxyphenyl)propanoic acid | |
CAS RN |
59092-88-5 | |
| Record name | 2-(4-Hydroxyphenyl)propionic acid, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-(4-Hydroxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2UG7W7M0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



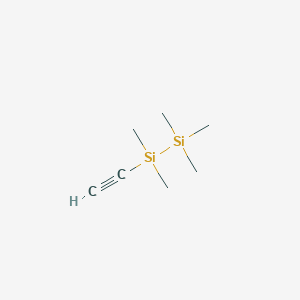
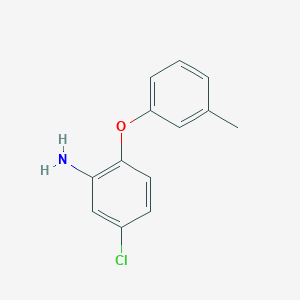
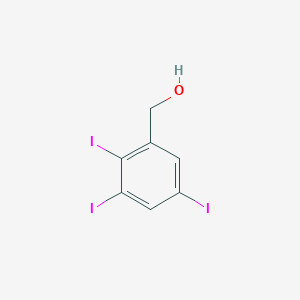
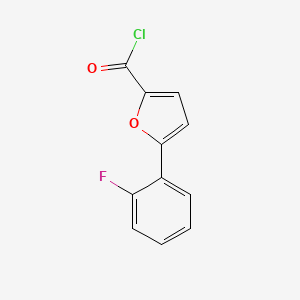
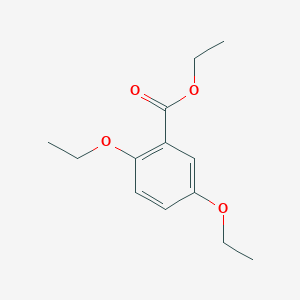
![endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1609089.png)
